molecular formula C19H18O4 B5581901 3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one

3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one

Cat. No.: B5581901
M. Wt: 310.3 g/mol
InChI Key: PQELSZQXYXKGOY-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one typically involves the reaction of 2,5-dimethylphenol with ethyl 4-chloro-3-oxobutanoate under basic conditions to form the intermediate 3-(2,5-dimethylphenoxy)-4-oxobutanoate. This intermediate is then cyclized using a suitable acid catalyst to yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-4-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethylphenoxy)-4H-chromen-4-one: Lacks the ethoxy group at the 7-position.

    7-ethoxy-4H-chromen-4-one: Lacks the 2,5-dimethylphenoxy group.

    2,5-dimethylphenoxy derivatives: Compounds with similar phenoxy groups but different core structures.

Uniqueness

3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one is unique due to the presence of both the 2,5-dimethylphenoxy and 7-ethoxy groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,5-dimethylphenoxy)-7-ethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-4-21-14-7-8-15-17(10-14)22-11-18(19(15)20)23-16-9-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQELSZQXYXKGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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